7-(trifluoromethyl)-1H-Indole-3-acetic acid
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Overview
Description
7-(Trifluoromethyl)-1H-Indole-3-acetic acid is a compound that combines the structural features of indole and trifluoromethyl groups. Indole compounds are widely found in nature and are known for their bioactivity, making them significant in medicinal chemistry . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its ability to enhance the polarity, stability, and lipophilicity of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-1H-Indole-3-acetic acid can be achieved through various methods. One common approach involves the trifluoromethylation of indoles using reagents such as trifluoromethyl sulfonic acid sodium salt under metal-free conditions . This method selectively introduces the trifluoromethyl group to the indole structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective reagents is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-1H-Indole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
7-(Trifluoromethyl)-1H-Indole-3-acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1H-Indole-3-acetic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological receptors and enzymes, leading to various biological effects . The indole structure allows the compound to participate in biochemical pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
Trifluoromethyl ketones: Known for their stability and use in pharmaceuticals.
Trifluoromethyl amides: Used in drug discovery due to their unique properties.
Trifluoromethyl pyridines: Applied in the synthesis of agrochemicals and materials.
Uniqueness: 7-(Trifluoromethyl)-1H-Indole-3-acetic acid is unique due to its combination of the indole and trifluoromethyl groups, which confer both bioactivity and enhanced chemical properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H8F3NO2 |
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Molecular Weight |
243.18 g/mol |
IUPAC Name |
2-[7-(trifluoromethyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)8-3-1-2-7-6(4-9(16)17)5-15-10(7)8/h1-3,5,15H,4H2,(H,16,17) |
InChI Key |
UTUCJDWIGPKRJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C2CC(=O)O |
Origin of Product |
United States |
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